1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a complex organic compound that has garnered significant interest in various fields of scientific research This compound features a unique structure combining a benzo[d][1,3]dioxole moiety and a thiazole ring, linked through a urea functional group
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step often involves the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the thiazole derivative through a urea linkage, typically using phosgene or its derivatives as coupling agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group to amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the methylthio group, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea stands out due to its unique combination of a benzo[d][1,3]dioxole and a thiazole ring. Similar compounds include:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methylthiazol-2-yl)urea: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-ethylthiazol-2-yl)urea: Contains an ethyl group instead of a methylthio group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-20-5-9-6-21-13(15-9)16-12(17)14-8-2-3-10-11(4-8)19-7-18-10/h2-4,6H,5,7H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKUXRYDFQEREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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